

Physical and chemical properties of N-Propionyl-d5-glycine

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Compound of Interest

Compound Name: *N-Propionyl-d5-glycine*

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An In-depth Technical Guide to N-Propionyl-d5-glycine

This technical guide provides a comprehensive overview of the physical and chemical properties of **N-Propionyl-d5-glycine**, tailored for researchers, scientists, and professionals in drug development. This document details experimental protocols, quantitative data, and relevant biological pathways.

Introduction

N-Propionyl-d5-glycine is a deuterated form of N-propionylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism, such as propionic acidemia. In this condition, the accumulation of propionyl-CoA leads to its conjugation with glycine. The deuterated standard is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of its non-deuterated counterpart in biological samples. Its stable isotope label ensures that its chemical and physical behavior is nearly identical to the endogenous analyte, allowing for precise and accurate measurement.

Physical and Chemical Properties

The physical and chemical properties of **N-Propionyl-d5-glycine** are summarized below. Data for the non-deuterated form, N-Propionylglycine, is also provided for comparison where specific data for the deuterated compound is not available.

Table 1: Physical and Chemical Properties of **N-Propionyl-d5-glycine** and N-Propionylglycine

| Property | N-Propionyl-d5-glycine | N-Propionylglycine |
|---------------------|--|---|
| Molecular Formula | C ₅ D ₅ H ₄ NO ₃ | C ₅ H ₉ NO ₃ |
| Molecular Weight | 136.16 g/mol [1] | 131.13 g/mol [2][3] |
| CAS Number | Not available | 21709-90-0[2][4] |
| Appearance | Solid (Predicted)[3] | Solid[3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | DMF: 30 mg/mL DMSO: 30 mg/mL Ethanol: 15 mg/mL PBS (pH 7.2): 10 mg/mL[5] |
| pKa (Predicted) | 3.65 ± 0.10 (acid) 14.13 ± 0.29 (amide) | 3.65 ± 0.10 (acid) 14.13 ± 0.29 (amide) |
| LogP (Predicted) | -0.64 | -0.64 |
| Storage Temperature | -20°C | 2-8°C[2] |

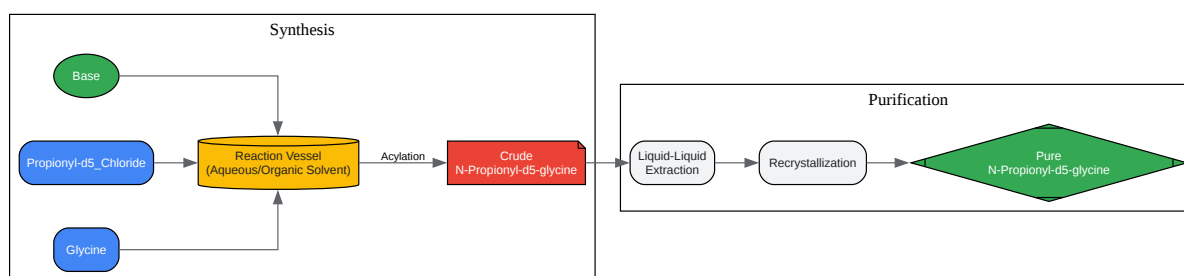
Synthesis and Purification

While a specific protocol for the synthesis of **N-Propionyl-d5-glycine** is not readily available in the public domain, a general method for the synthesis of N-acyl glycines can be adapted. The synthesis would involve the acylation of glycine with a deuterated propionyl source.

General Synthesis of N-Acyl Glycines

A common method for synthesizing N-acyl glycines is the Schotten-Baumann reaction, which involves the reaction of an amino acid with an acyl chloride in the presence of a base.

Experimental Workflow for N-Acyl Glycine Synthesis



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Figure 1. General workflow for the synthesis and purification of N-acyl glycines.

Methodology:

- **Dissolution of Glycine:** Glycine is dissolved in an aqueous basic solution (e.g., sodium hydroxide).
- **Acylation:** Deuterated propionyl chloride (or another activated propionic acid derivative) is added dropwise to the glycine solution with vigorous stirring. The reaction is typically carried out at a low temperature (0-5°C) to control the exothermic reaction.
- **Acidification:** After the reaction is complete, the mixture is acidified (e.g., with HCl) to precipitate the **N-propionyl-d5-glycine**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

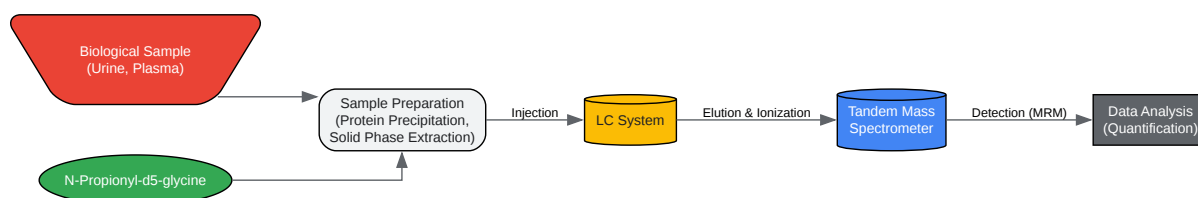
Analytical Methodologies

The primary application of **N-Propionyl-d5-glycine** is as an internal standard for the quantification of N-propionylglycine in biological matrices by mass spectrometry.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acylglycines.

Experimental Workflow for LC-MS/MS Analysis



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Figure 2. Workflow for the quantification of N-propionylglycine using **N-Propionyl-d5-glycine** as an internal standard.

Detailed Protocol:

- Sample Preparation:
 - To a 100 μ L aliquot of biological sample (e.g., urine, plasma), add a known amount of **N-Propionyl-d5-glycine** internal standard solution.
 - For plasma samples, perform protein precipitation by adding a 3-fold excess of cold acetonitrile. Centrifuge to pellet the proteins.
 - For urine samples, a simple dilution may be sufficient. For cleaner samples, solid-phase extraction (SPE) can be employed.
 - Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
- LC Conditions:

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from low to high organic content is used to elute the analytes.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- MS/MS Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - N-Propionylglycine: Precursor ion (e.g., $[M+H]^+$ at m/z 132.1) to a specific product ion.
 - **N-Propionyl-d5-glycine**: Precursor ion (e.g., $[M+H]^+$ at m/z 137.2) to a corresponding product ion. The specific transitions should be optimized for the instrument used.

NMR Spectroscopy

While primarily used as an internal standard in MS, NMR spectroscopy can be used to confirm the structure and isotopic purity of **N-Propionyl-d5-glycine**.

Sample Preparation for NMR:

- Dissolve 5-10 mg of **N-Propionyl-d5-glycine** in a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

Expected Spectral Features:

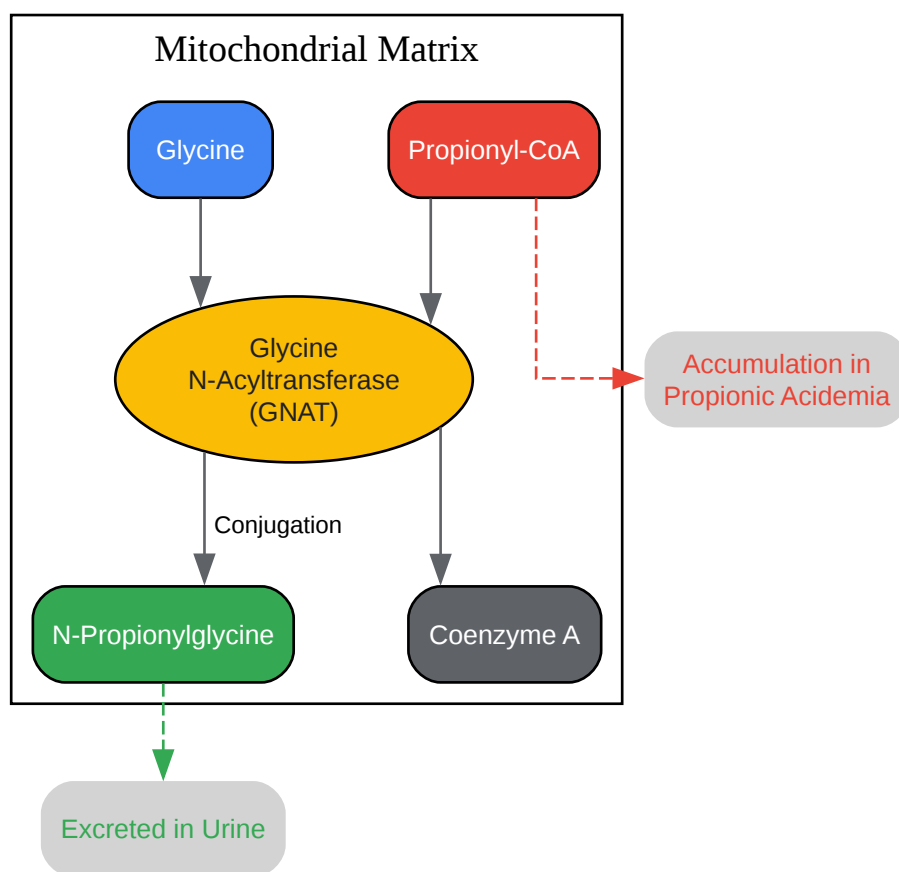
- ^1H NMR: The spectrum will show signals corresponding to the glycine protons. The signals for the propionyl group protons will be absent due to deuteration.
- ^2H NMR: A signal corresponding to the deuterium atoms on the propionyl group will be present.
- ^{13}C NMR: The spectrum will show signals for the five carbon atoms. The signals for the deuterated carbons will be split into multiplets due to deuterium coupling and will have a lower intensity.

Biological Relevance and Signaling Pathways

N-Propionylglycine is formed endogenously through the action of glycine N-acyltransferase (GNAT), a mitochondrial enzyme. This enzyme catalyzes the conjugation of various acyl-CoA molecules to the amino group of glycine. This process is a detoxification pathway that helps to remove excess or xenobiotic acyl groups.

In the metabolic disorder propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA. This excess propionyl-CoA is then shunted into the glycine conjugation pathway, leading to elevated levels of N-propionylglycine in blood and urine.

Metabolic Pathway of N-Propionylglycine Formation



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Figure 3. The metabolic pathway showing the formation of N-propionylglycine from propionyl-CoA and glycine, catalyzed by glycine N-acyltransferase.

Conclusion

N-Propionyl-d5-glycine is an essential tool for researchers and clinicians involved in the diagnosis and monitoring of inherited metabolic disorders. Its well-defined physical and chemical properties, when used in conjunction with robust analytical methods like LC-MS/MS, enable the accurate quantification of its endogenous counterpart, providing valuable insights into metabolic pathways and disease states. This guide provides a foundational understanding of this important molecule and its application in the field of drug development and clinical diagnostics.

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